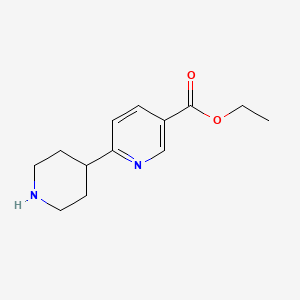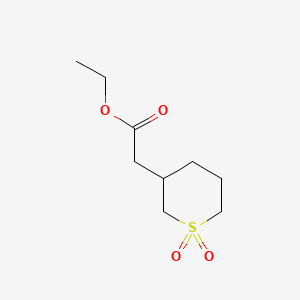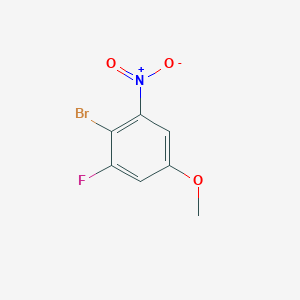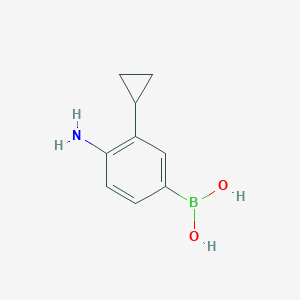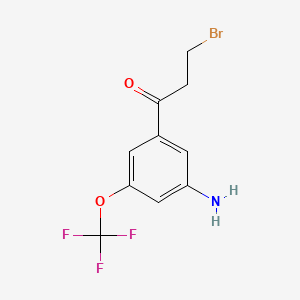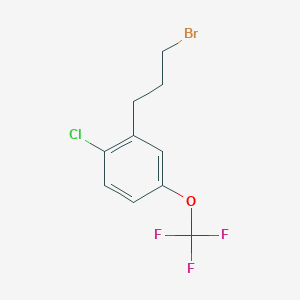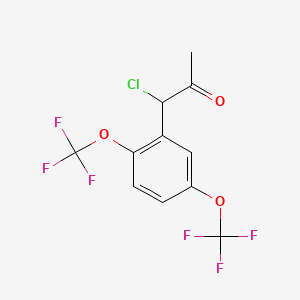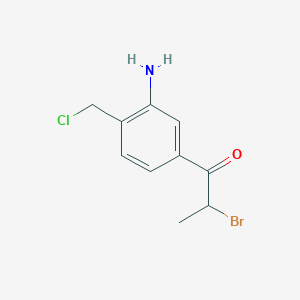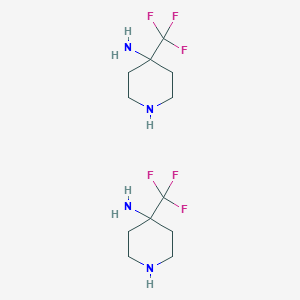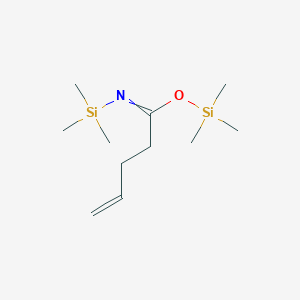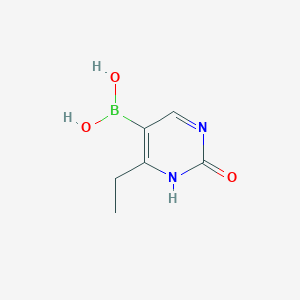
(4-Ethyl-2-hydroxypyrimidin-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethyl-2-hydroxypyrimidin-5-yl)boronic acid is an organoboron compound with the molecular formula C6H9BN2O3 and a molecular weight of 167.96 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with an ethyl group and a hydroxyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-2-hydroxypyrimidin-5-yl)boronic acid typically involves the borylation of a suitable pyrimidine precursor. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs continuous flow processes to enhance efficiency and yield. These methods involve the use of automated systems to control reaction parameters precisely, ensuring consistent product quality and minimizing waste .
化学反应分析
Types of Reactions
(4-Ethyl-2-hydroxypyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The hydroxyl group on the pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation.
Substituted Pyrimidines: Formed through nucleophilic substitution.
科学研究应用
(4-Ethyl-2-hydroxypyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of (4-Ethyl-2-hydroxypyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid group interacts with the active site of the enzyme, blocking its activity . The compound’s ability to participate in cross-coupling reactions is due to the formation of a boronate complex with the palladium catalyst, facilitating the transfer of the organic group to the palladium center .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A widely used boronic acid in organic synthesis.
2,4-Dimethoxypyrimidine-5-boronic Acid: Another pyrimidine-based boronic acid with similar reactivity.
4-Methylphenylboronic Acid: Used in similar cross-coupling reactions.
Uniqueness
(4-Ethyl-2-hydroxypyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the ethyl group and hydroxyl group on the pyrimidine ring allows for unique interactions and applications that are not possible with other boronic acids .
属性
分子式 |
C6H9BN2O3 |
|---|---|
分子量 |
167.96 g/mol |
IUPAC 名称 |
(6-ethyl-2-oxo-1H-pyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O3/c1-2-5-4(7(11)12)3-8-6(10)9-5/h3,11-12H,2H2,1H3,(H,8,9,10) |
InChI 键 |
UIVSPOIVOSPDBJ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(NC(=O)N=C1)CC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4(5H)-Thiazolone, 5-[(4-methylphenyl)methylene]-2-(phenylamino)-](/img/structure/B14067336.png)
